2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde

Description

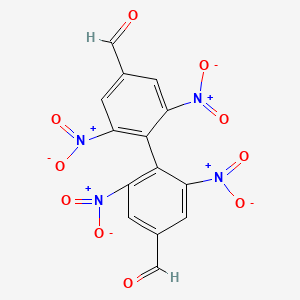

2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde (TNDCA) is a nitro-substituted biphenyl derivative featuring four nitro groups at the 2,2',6,6' positions and aldehyde functionalities at the 4,4' positions. Its molecular structure combines electron-withdrawing nitro groups with reactive aldehyde moieties, making it a candidate for applications in covalent organic frameworks (COFs) and materials chemistry. The nitro groups enhance thermal stability and influence electronic properties, while the aldehyde groups enable condensation reactions for constructing porous polymers or coordination networks .

Properties

IUPAC Name |

4-(4-formyl-2,6-dinitrophenyl)-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N4O10/c19-5-7-1-9(15(21)22)13(10(2-7)16(23)24)14-11(17(25)26)3-8(6-20)4-12(14)18(27)28/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKVVAFCUQASMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6,6’-tetranitrobiphenyl-4,4’-dicarbaldehyde typically involves the nitration of biphenyl derivatives followed by formylation. The nitration process introduces nitro groups into the biphenyl structure, which is then followed by the introduction of aldehyde groups through formylation reactions. Specific reaction conditions, such as the choice of nitrating agents and solvents, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized nitration and formylation processes to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-Tetranitrobiphenyl-4,4’-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 2,2’,6,6’-tetranitrobiphenyl-4,4’-dicarboxylic acid.

Reduction: Formation of 2,2’,6,6’-tetraaminobiphenyl-4,4’-dicarbaldehyde.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’,6,6’-Tetranitrobiphenyl-4,4’-dicarbaldehyde has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and explosives due to its nitro groups.

Mechanism of Action

The mechanism of action of 2,2’,6,6’-tetranitrobiphenyl-4,4’-dicarbaldehyde involves its interaction with molecular targets through its reactive nitro and aldehyde groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The pathways involved may include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between TNDCA and analogous compounds:

Structural and Functional Analysis

- Nitro Group Positioning: TNDCA’s nitro groups at the 2,2',6,6' positions create steric hindrance, reducing reactivity at the aldehyde sites compared to non-nitro analogs like [2,2′-bipyridine]-5,5′-dicarbaldehyde. However, the electron-withdrawing nature of nitro groups enhances thermal stability, a critical factor for COF applications under harsh conditions .

- Evidence suggests that nitro group placement and auxiliary functional groups (e.g., carboxylamide vs. aldehyde) significantly influence biological activity .

- COF Applications : TNDCA’s aldehyde groups enable reversible Schiff-base reactions with amines, forming imine-linked COFs. Comparatively, [3,3′-bipyridine]-6,6′-dicarbaldehyde demonstrates superior fluorescence in europium complexes due to rigidified structures, highlighting the impact of substitution patterns on material properties .

Thermal and Detonation Performance

- While HNAB derivatives are optimized for detonation velocity (e.g., 8.9 km/s for HNAB-CN), TNDCA lacks explosive applications due to its aldehyde functionalities. However, nitro group density in both compounds correlates with thermal stability .

Research Findings and Data

Mutagenicity and Toxicity

- Frameshift mutagenesis studies on nitro-aromatic compounds reveal that carboxylamide derivatives (e.g., 4,4',6,6'-tetranitrobiphenyl-2,2'-dicarboxylamide) exhibit higher mutagenic activity than aldehydes, likely due to enhanced DNA intercalation .

- TNDCA’s aldehyde groups may reduce bioavailability compared to carboxylamide analogs, but this requires experimental validation.

COF Performance

- Imine-linked COFs derived from TNDCA are expected to exhibit higher thermal decomposition temperatures (>400°C) than those using [2,2′-bipyridine]-5,5′-dicarbaldehyde (∼350°C), owing to nitro group stabilization .

Biological Activity

2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde (CAS No. 1279210-90-0) is a complex organic compound characterized by its biphenyl structure with multiple nitro and aldehyde functional groups. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities and interactions with macromolecules.

Chemical Structure and Properties

- Molecular Formula : C14H6N4O10

- Molecular Weight : 358.22 g/mol

- Functional Groups : Nitro groups (-NO2) and aldehyde groups (-CHO)

The presence of both nitro and aldehyde groups enhances its reactivity, enabling it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Oxidative Stress : The formation of reactive oxygen species (ROS) due to the compound's electrophilic nature.

- Disruption of Cellular Processes : Inhibition of key enzymatic pathways or signaling mechanisms within cells.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress pathways.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, possibly due to its ability to disrupt bacterial cell membranes.

- Enzyme Inhibition : It has been investigated for its capacity to inhibit enzymes involved in critical metabolic pathways.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM after 48 hours of exposure. The mechanism was linked to increased ROS production and mitochondrial dysfunction.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. These findings suggest potential applications in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (human breast cancer) | 25 µM | Induction of apoptosis via oxidative stress |

| Antimicrobial | S. aureus | 15 µg/mL | Disruption of cell membrane |

| Antimicrobial | E. coli | 20 µg/mL | Disruption of cell membrane |

| Enzyme Inhibition | Various metabolic enzymes | Not specified | Competitive inhibition |

Synthesis and Applications

The synthesis of this compound typically involves nitration followed by formylation processes. Its applications extend beyond biological research into fields such as material science and explosives due to the stability imparted by the nitro groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.